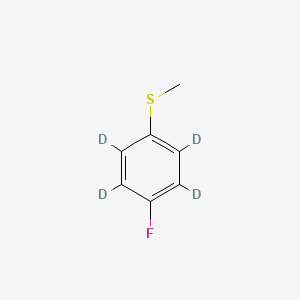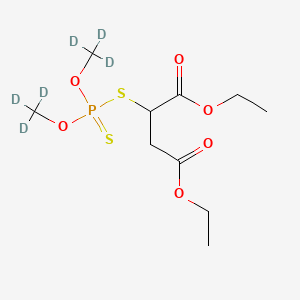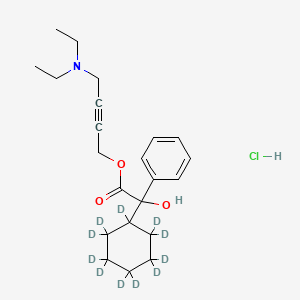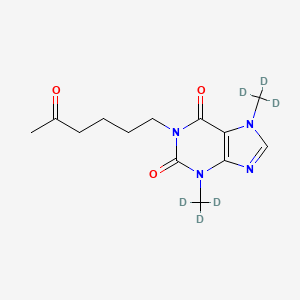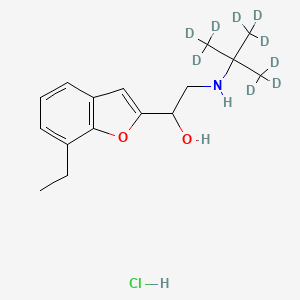
Saccharocarcin B
Overview
Description
Molecular Structure Analysis
The molecular formula of Saccharocarcin B is C68H103NO20 . Its molecular weight is 1254.6 . It appears as a white solid .Physical And Chemical Properties Analysis
Saccharocarcin B is a white solid . It is soluble in ethanol, methanol, DMF, or DMSO . It has a molecular weight of 1254.6 .Scientific Research Applications
Cancer Research
Saccharocarcin B has been identified as a significant compound in cancer research. It is known for its unique mechanism of action as a DNA-binding agent . By intercalating into DNA strands, Saccharocarcin B induces structural alterations that can impede cellular processes critical for cancer cell proliferation .
Antibacterial Activity
This compound exhibits pronounced activity against Gram-positive bacteria such as M. luteus and S. aureus, as well as Gram-negative bacteria like C. trachomatis. Its macrocyclic lactone structure contributes to its antibiotic properties, making it a candidate for treating bacterial infections .
Chlamydia Trachomatis Inhibition
Saccharocarcin B is also active against Chlamydia trachomatis, an intracellular bacterium that causes chlamydia infections. The compound’s ability to inhibit this pathogen highlights its potential use in developing treatments for chlamydial diseases .
Mechanism of Action
Target of Action
Saccharocarcin B is an unusual tetronic acid that is structurally related to kijanimicin, chlorothricin, tetrocarcins, and versipelostatin . It has pronounced activity against Gram-positive bacteria and Chlamydia trachomatis .
Mode of Action
Versipelostatin, a compound structurally related to saccharocarcin b, is known to inhibit transcription from the promoter of grp78, a gene that is activated as part of a stress signaling pathway under glucose deprivation . This results in an unfolded protein response (UPR), causing the death of glucose-deprived cells . Tetrocarcin A, another related compound, appears to target the phosphatidylinositide-3’-kinase/Akt signaling pathway .
Biochemical Pathways
It is known that compounds like versipelostatin and tetrocarcin a, which are structurally related to saccharocarcin b, affect the unfolded protein response (upr) and the phosphatidylinositide-3’-kinase/akt signaling pathway respectively . These pathways play crucial roles in cellular stress response and survival.
Pharmacokinetics
It is known that saccharocarcin b is soluble in ethanol, methanol, dmf, or dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
It is known that saccharocarcin b has pronounced activity against gram-positive bacteria and chlamydia trachomatis , suggesting that it could potentially be used as an antibiotic.
Action Environment
It is known that saccharocarcin b is stable at 20°c , suggesting that temperature could potentially influence its stability and efficacy.
Future Directions
While Saccharocarcin B has shown pronounced activity against certain bacteria, its limited availability has restricted further investigation of this metabolite . Future research may focus on exploring its potential applications in treating bacterial infections, understanding its mechanism of action, and developing methods for its synthesis.
properties
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H103NO20/c1-15-16-42-17-18-43-25-35(6)58(88-54-30-66(13,78)62(40(11)83-54)69-41(12)70)33(4)23-31(2)45-20-19-44-56(67(45,14)63(75)55-64(76)68(43,29-42)89-65(55)77)32(3)24-34(5)59(44)85-53-28-49(84-50-22-21-46(71)36(7)79-50)61(39(10)82-53)87-52-27-48(73)60(38(9)81-52)86-51-26-47(72)57(74)37(8)80-51/h17-20,23,25,32-34,36-40,42-54,56-62,71-75,78H,15-16,21-22,24,26-30H2,1-14H3,(H,69,70)/b31-23+,35-25+,63-55+/t32-,33?,34-,36-,37+,38+,39+,40-,42-,43-,44-,45-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58-,59-,60+,61+,62-,66-,67+,68-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWPUYZPOCJSRH-APOLWHJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@]23[C@@H](C=C1)/C=C(/[C@H](C(/C=C(/[C@@H]4C=C[C@H]5[C@H]([C@@]4(/C(=C(/C2=O)\C(=O)O3)/O)C)[C@H](C[C@@H]([C@@H]5O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9CC[C@H]([C@@H](O9)C)O)C)C)\C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)NC(=O)C)(C)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H103NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saccharocarcin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




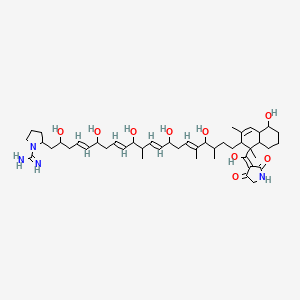
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)

